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The development of small molecules to modulate the splicing of the survival motor neuron 2
(SMN2) gene represents a landmark achievement in the treatment of Spinal Muscular Atrophy
(SMA). RG7800 was a pioneering oral SMN2 splicing modifier that showed significant promise
in preclinical studies. However, its development was halted due to safety concerns, paving the
way for the development of Risdiplam (RG7916), a structurally related compound with an
improved safety profile that is now an approved therapy for SMA. This guide provides a
comparative overview of the key preclinical findings for RG7800 and Risdiplam, offering
insights into the evolution of this important class of therapeutics.

Mechanism of Action: Correcting the SMN2 Splice
Defect

Spinal Muscular Atrophy is caused by insufficient levels of the Survival Motor Neuron (SMN)
protein due to mutations or deletion of the SMN1 gene. The nearly identical SMN2 gene can
produce functional SMN protein, but a single nucleotide difference leads to the exclusion of
exon 7 in the majority of SMN2 transcripts. This results in a truncated, unstable, and non-
functional SMN protein.

Both RG7800 and Risdiplam are designed to correct this splicing defect. They are small
molecules that bind to the SMN2 pre-mRNA and stabilize the interaction between the U1l small
nuclear ribonucleoprotein (SNRNP) and the 5' splice site of exon 7. This promotes the inclusion
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of exon 7 into the final MRNA transcript, leading to the production of full-length, functional SMN
protein.[1]
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Caption: Mechanism of action of SMN2 splicing modifiers.

Comparative Preclinical Efficacy

Both RG7800 and its successor, Risdiplam, demonstrated significant efficacy in preclinical
models of SMA. The key objective of these studies was to show an increase in full-length SMN
protein and a consequent improvement in the disease phenotype.

In Vitro Potency

The potency of these compounds in promoting SMN2 exon 7 inclusion was assessed in

various cell-based assays.
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Compound Assay Potency (EC50) Reference

SMN2 Splicing
RG7800 23 nM [2]
(HEK293H cells)

FOXM1a Splicing
(SMA patient 247 nM (60 nM) [2]
fibroblasts)

Risdiplam SMN2 Gene Splicing 4 nM (EC1.5x) [3]

EC50: Half-maximal effective concentration. A lower value indicates higher potency.

In Vivo Efficacy in SMA Mouse Models

The efficacy of RG7800 and Risdiplam was evaluated in transgenic mouse models of SMA,
most notably the SMNA7 mouse model, which represents a severe form of the disease.
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Compound Animal Model Dosing Key Findings Reference

Dose-dependent
increase in SMN
) Daily oral protein levels.
RG7800 SMNA7Y Mice o ) [4][5]
administration Increased
survival beyond

65 days.

28% increase in
o ) SMN protein in
Risdiplam SMNA7 Mice 0.1 mg/kg/day ) [6]
the brain and

32% in muscle.

206% increase in
1 ma/ka/d SMN protein in 6]
m a
gaicay the brain and

210% in muscle.

Dose-dependent
improvement in

motor function, [6]
body weight, and

survival.

While direct comparative survival studies at equivalent doses are not readily available in
published literature, the data indicates that both compounds were effective in increasing SMN
protein levels and extending the lifespan of SMA mice. Risdiplam was further optimized for
higher in vivo efficacy and a better safety profile.[7]

Preclinical Safety and the Discontinuation of
RG7800

A critical aspect of preclinical drug development is the assessment of safety and tolerability.
While RG7800 showed promising efficacy, its clinical development was halted due to off-target
toxicity observed in a long-term preclinical study.
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Compound

Animal Model Study Duration

Key Safety
T Reference
Findings

RG7800

Cynomolgus
39 weeks
Monkey

Non-reversible
histological
(2]

findings in the

retina.

Risdiplam

Cynomolgus
39 weeks
Monkey

Retinal toxicity
(photoreceptor
degeneration
and microcystoid
macular
degeneration)
was observed,
but only at

[8]

exposures

greater than
twice the
therapeutic dose
in humans.
These effects
were found to be

reversible.

The retinal toxicity observed with RG7800 in cynomolgus monkeys was a significant safety
concern that led to the discontinuation of its clinical development.[7] In contrast, while
Risdiplam also showed retinal findings in monkeys, these occurred at higher exposures and
were reversible, indicating a wider safety margin.[8] This improved safety profile was a key
factor in the successful clinical development and eventual approval of Risdiplam.

Experimental Protocols

Replicating the key findings from the original preclinical studies requires detailed experimental
protocols. Below are generalized methodologies for the key experiments cited.

In Vitro SMN2 Splicing Assay (Minigene Reporter Assay)
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This assay is used to quantify the ability of a compound to promote the inclusion of exon 7 in
the SMN2 transcript.

e Minigene Construct: A minigene plasmid is constructed containing SMN2 exon 7 and its
flanking intronic sequences. This construct is placed under the control of a constitutive
promoter. The plasmid also contains vector-specific exons to facilitate the analysis of splicing
products.

o Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured under
standard conditions. The cells are then transfected with the SMN2 minigene plasmid.

o Compound Treatment: Following transfection, the cells are treated with various
concentrations of the test compound (e.g., RG7800 or Risdiplam) or a vehicle control (e.g.,
DMSO).

 RNA Isolation and RT-PCR: After a defined incubation period (e.g., 24-48 hours), total RNA
is isolated from the cells. The RNA is then reverse-transcribed to cDNA. The region of the
transcript containing exon 7 is amplified using PCR with primers specific to the vector's

exons.

e Analysis of Splicing Products: The PCR products, representing transcripts with and without
exon 7, are separated and quantified using methods such as agarose gel electrophoresis,
capillary electrophoresis, or quantitative real-time PCR.

o Data Analysis: The ratio of the transcript including exon 7 to the transcript excluding exon 7
is calculated for each compound concentration. These data are used to generate a dose-
response curve and determine the EC50 value.
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Caption: Workflow for an in vitro minigene splicing assay.
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In Vivo Efficacy Study in an SMA Mouse Model

These studies assess the ability of a compound to increase SMN protein levels and improve
the disease phenotype in a living organism.

Animal Model: A well-characterized mouse model of SMA, such as the SMNA7 mouse, is
used. These mice have a severe SMA phenotype and a significantly reduced lifespan.

Dosing: The test compound is administered to the mice, typically via oral gavage, on a daily
basis starting at an early postnatal day. Different dose groups are included, along with a
vehicle-treated control group.

Monitoring: The mice are monitored daily for body weight, survival, and motor function using
standardized tests (e.g., righting reflex, grip strength).

Tissue Collection and Analysis: At the end of the study or at specific time points, tissues such
as the brain, spinal cord, and muscle are collected. SMN protein levels in these tissues are
quantified using methods like Western blotting or ELISA.

Data Analysis: Survival curves are generated and statistically analyzed (e.g., using Kaplan-
Meier analysis). Changes in body weight, motor function scores, and SMN protein levels are
compared between the different dose groups and the control group.

Preclinical Toxicology Study in Non-Human Primates

These long-term studies are essential for identifying potential safety issues before a drug is
administered to humans.

e Animal Model: A non-human primate species, such as the cynomolgus monkey, is chosen as
they often have a toxicological profile more predictive of humans than rodents.

o Dosing: The test compound is administered daily, typically via oral gavage, for an extended
period (e.g., 39 weeks). Multiple dose groups, including a high-dose group that is expected
to produce some toxicity, and a control group are included.

« In-life Monitoring: The animals undergo regular clinical observations, body weight
measurements, and food consumption monitoring. Specialized examinations, such as
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ophthalmological exams, are conducted at baseline and at regular intervals throughout the
study.

 Clinical Pathology: Blood and urine samples are collected periodically for hematology, clinical
chemistry, and urinalysis.

o Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive
set of tissues, with a particular focus on potential target organs identified in shorter-term
studies, are collected, processed, and examined microscopically by a veterinary pathologist.

o Data Analysis: All data are analyzed to identify any dose-related adverse effects and to
determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The preclinical studies of RG7800 were instrumental in validating the therapeutic potential of
small molecule SMN2 splicing modifiers for SMA. While its development was ultimately halted
due to retinal toxicity, the knowledge gained from the RG7800 program directly led to the
development of Risdiplam, a compound with a superior safety profile and enhanced efficacy.
This comparative analysis highlights the iterative nature of drug development and the
importance of thorough preclinical evaluation in bringing safe and effective therapies to
patients. The successful replication of these key findings by independent researchers is crucial
for advancing the field of RNA-targeting therapeutics.
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5. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic
A7SMA mice - PMC [pmc.ncbi.nim.nih.gov]

e 6. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nim.nih.gov]

e 7. Risdiplam distributes and increases SMN protein in both the central nervous system and
peripheral organs - PMC [pmc.ncbi.nim.nih.gov]

» 8. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy -
PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Replicating Key Preclinical Findings of RG7800: A
Comparative Analysis with Risdiplam]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587620#replicating-key-findings-from-the-original-
rg7800-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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